Galanin (1-16)

Vue d'ensemble

Description

Galanin is a neuropeptide encoded by the GAL gene, widely expressed in the brain, spinal cord, and gut of humans and other mammals . Galanin signaling occurs through three G protein-coupled receptors . The N-terminal part of galanin is crucial for receptor interaction and the galanin fragment galanin (1–16) retains the high affinity of its parental peptide .

Synthesis Analysis

The N-terminal part of galanin is crucial for receptor interaction and the galanin fragment galanin (1–16) retains the high affinity of its parental peptide. When galanin (1–16) underwent an L-alanine scan and subsequent testing on rat hypothalamus membranes, Gly 1 , Trp 2 , Asn 5 , Tyr 9 , and Gly 12 were identified as pharmacophores .Molecular Structure Analysis

The galanin peptide mainly adopts an alpha helical structure, which binds at the extracellular vestibule of the receptors, nearly parallel to the membrane plane without penetrating deeply into the receptor core .Chemical Reactions Analysis

Galanin’s actions are mediated via G i -protein-coupled receptors and ion channels, usually producing inhibition of secretion of a transmitter or hormone in the nervous and endocrine system . The N-terminal part of galanin is crucial for receptor interaction and the galanin fragment galanin (1–16) retains the high affinity of its parental peptide .Physical And Chemical Properties Analysis

Galanin is a neurohormone as well as a neurotransmitter and plays versatile physiological roles for the neuroendocrine axis, such as regulating food intake, insulin level, and somatostatin release .Applications De Recherche Scientifique

Discovery and Basic Characteristics

Galanin, a biologically active peptide, was first isolated from porcine intestine. It consists of 29 amino acids and exhibits various biological activities, including the modulation of neurotransmission and peripheral nervous system functions. The peptide's actions include contracting smooth muscle preparations in rats and inducing hyperglycemia in dogs (Tatemoto et al., 1983).

Neurological Functions and Pathologies

Galanin acts as a neuromodulator in the brain and peripheral nervous system. It is involved in various physiological processes, including neural stem cell activities, endocrine functions, metabolism, energy homeostasis, and paracrine effects in bone. Additionally, galanin plays a role in innate immunity, inflammation, and cancer. It interacts with three G protein–coupled receptors (GAL1, GAL2, and GAL3) and regulates multiple transduction pathways (Lang et al., 2015).

Receptor Interactions

Galanin mediates its effects through G-protein-coupled receptors. GALR2, a second galanin receptor type, was cloned from rat hypothalamus, suggesting diverse tissue expression and potential physiological roles (Howard et al., 1997).

Endocrine and Metabolic Effects

Galanin has been shown to inhibit insulin release and affect growth hormone release. It acts via high-affinity Gi/G0 protein-coupled receptors, involving effector systems such as potassium and calcium channels and adenylate cyclase. Galanin receptor agonists are considered for therapeutic applications in chronic pain and ischemic damage prevention, while antagonists may have potential in treating Alzheimer's disease, depression, and feeding disorders (Bartfai et al., 1993).

Neuroprotective and Neurotherapeutic Applications

Galanin has been associated with neuroprotective effects, particularly in the context of Alzheimer's disease. Its increased expression in Alzheimer's disease patients and its interactions with cholinergic neurons suggest potential implications in understanding and possibly treating this condition (Gabriel et al., 1994).

Pain Management

In pain management, galanin plays a dual role. It exhibits antinociceptive effects via GAL1 receptors and pro-nociceptive effects through presynaptic GAL2 receptors on primary afferents. This dual action indicates potential for developing selective GAL1 receptor agonists for neuropathic pain treatment (Liu & Hökfelt, 2002).

Cardiovascular and Metabolic Effects

Galanin-like peptides, including galanin (1-16), have shown potential in cardiovascular protection, particularly in myocardial ischemia-reperfusion injury. Studies suggest that these peptides can improve functional and metabolic recovery during reperfusion, offering a promising strategy for ischemic heart disease treatment (Timotin et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

In recent years, small molecule ligands of galanin receptors have been developed, which may lead to the development of analgesic drugs, affecting the galanin system at the spinal cord level . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .

Propriétés

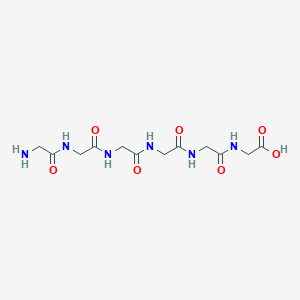

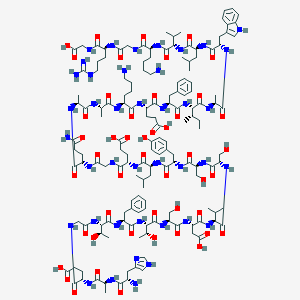

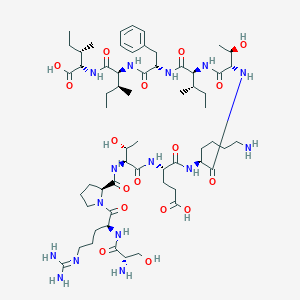

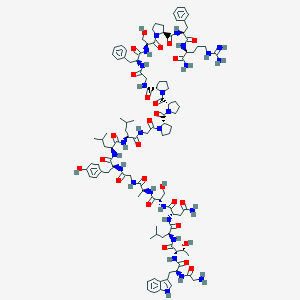

IUPAC Name |

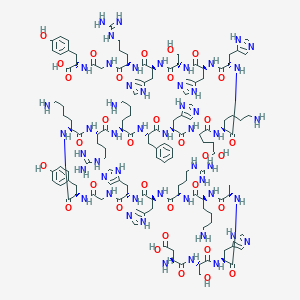

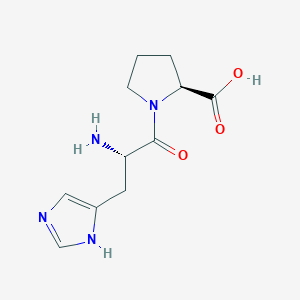

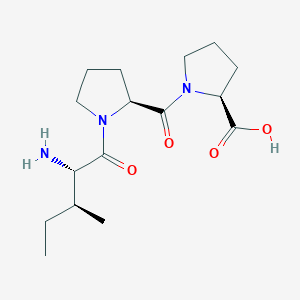

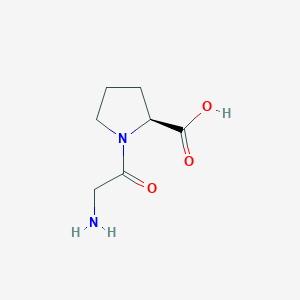

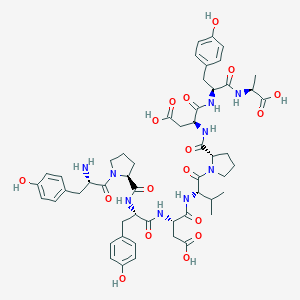

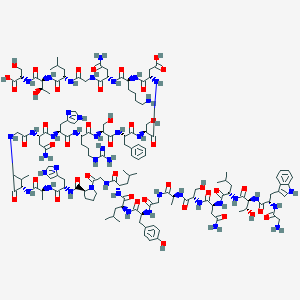

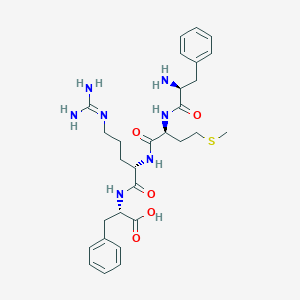

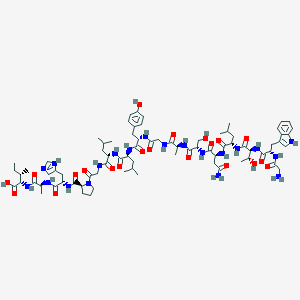

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H116N20O21/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTSPMGFAZMZJT-GDGJPEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H116N20O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154660 | |

| Record name | Galanin (1-16) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1669.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanin (1-16) | |

CAS RN |

125118-77-6 | |

| Record name | Galanin (1-16) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125118776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-16) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

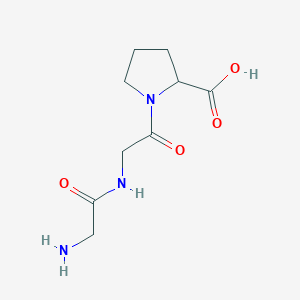

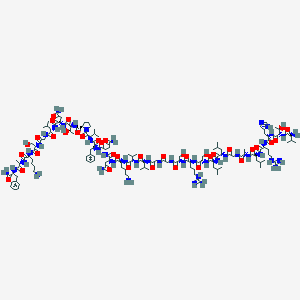

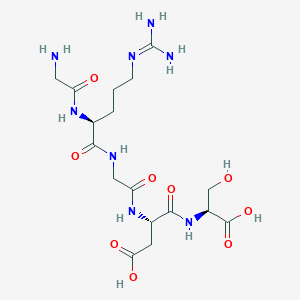

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.